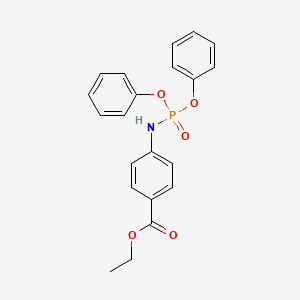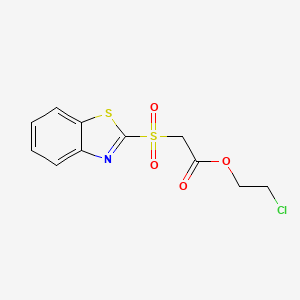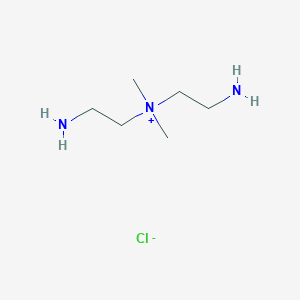
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its nitrogen atom bonded to four organic groups, making it a positively charged ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene diamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and ion channels.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and disinfectants.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine: A tertiary amine with similar properties but lacks the quaternary ammonium structure.
Tetramethylammonium chloride: Another quaternary ammonium compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and its versatility in various chemical reactions make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
75625-10-4 |
|---|---|
Molekularformel |
C6H18ClN3 |
Molekulargewicht |
167.68 g/mol |
IUPAC-Name |
bis(2-aminoethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H18N3.ClH/c1-9(2,5-3-7)6-4-8;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QTJKRGMRZGKTNW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCN)CCN.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
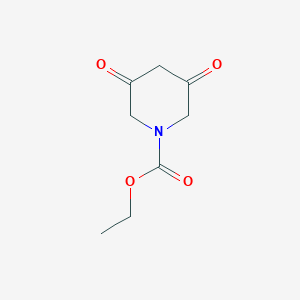
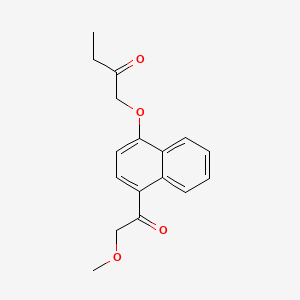
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)



![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
